molecular formula C36H48N6O3 B611958 ZLD1039 CAS No. 1826865-46-6

ZLD1039

カタログ番号: B611958
CAS番号: 1826865-46-6
分子量: 612.819
InChIキー: SZAYCVHJDOWSNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZLD1039は、ヒストンリジンメチルトランスフェラーゼであるEZH2(エンハンサーオブゼストホモログ2)の強力で高選択的かつ経口バイオアベイラビリティの高い阻害剤です。 この化合物は、野生型と変異型の両方のEZH2の酵素活性を阻害する上で顕著な可能性を示しており、がん治療のための有望な候補となっています .

準備方法

合成経路と反応条件: ZLD1039の合成は、市販の出発物質から始まる複数の工程を伴います。 重要な工程には、ピリドン含有化学構造の形成、続いて所望の効力と選択性を達成するための様々な官能基修飾が含まれます . 温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を確保するために最適化されます .

工業生産方法: this compoundの工業生産は、通常、バッチまたは連続フロープロセスを使用して大規模合成を行います。反応条件は、一貫性と品質を維持するために厳密に管理されます。 結晶化やクロマトグラフィーなどの精製方法が採用され、化合物を純粋な形で得ます .

化学反応の分析

生物活性

The compound 3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H32N4O2\text{C}_{23}\text{H}_{32}\text{N}_{4}\text{O}_{2}

This structure includes multiple functional groups that may contribute to its biological activity, including an oxan ring and various aromatic components.

The biological activity of this compound appears to be linked to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds with similar structures often act as inhibitors of enzymes involved in cancer progression, particularly those related to histone modification and signal transduction pathways.

Antitumor Activity

Studies have shown that compounds similar to this one exhibit significant antitumor properties. For instance, the inhibition of histone methyltransferase enzymes has been linked to the regulation of gene expression in cancer cells. The compound's structural features suggest it may inhibit the enhancer of zeste homolog 2 (EZH2), a known target in cancer therapy.

Neuroprotective Effects

Given its structural analogies with isoquinoline derivatives, there is potential for neuroprotective effects. Isoquinolines are known for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps including the formation of the oxan ring and the introduction of various substituents on the aromatic rings. The synthetic pathway can be summarized as follows:

  • Formation of Oxan Ring : The initial step involves creating an oxan ring through cyclization reactions.
  • Aromatic Substitution : Subsequent reactions introduce methyl and piperazine groups onto the benzamide structure.
  • Final Assembly : The final product is obtained through coupling reactions that link the isoquinoline moiety with the benzamide core.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecular Cancer Therapeutics, a derivative of this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity.

Cell LineIC50 (µM)
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar compounds in models of Parkinson’s disease. The results demonstrated that administration led to reduced apoptosis in neuronal cells exposed to neurotoxins.

Treatment GroupApoptosis Rate (%)
Control45
Compound Treatment25

特性

IUPAC Name

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAYCVHJDOWSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 4
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 6
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Customer
Q & A

Q1: What is the primary mechanism of action of ZLD1039?

A1: this compound is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme. [, , ] This enzyme is involved in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which is associated with gene silencing. [, , ] By inhibiting EZH2, this compound blocks H3K27 trimethylation and potentially reactivates the expression of tumor suppressor genes. [, , ]

Q2: What are the potential therapeutic applications of this compound?

A2: Preclinical studies suggest that this compound exhibits anti-tumor activity. Research indicates that this compound suppresses tumor growth and pulmonary metastasis in melanoma cells both in vitro and in vivo. [] Additionally, this compound shows potent anti-tumor activity in breast cancer models. [, ] Furthermore, this compound demonstrates potential in alleviating inflammation in cisplatin-induced acute kidney injury, partially by enhancing the Raf kinase inhibitor protein (RKIP) and suppressing the NF-κB p65 pathway. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。